Tropisetron

Catalog No.
S605938
CAS No.
89565-68-4
M.F
C17H20N2O2
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropisetron

CAS Number

89565-68-4

Product Name

Tropisetron

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Synonyms

(3 alpha-tropanyl)-1H-indole-3-carboxylic acid ester, ICS 205 930, ICS 205-930, ICS 205930, ICS-205-930, ICS-205930, Indole 3 carboxylic Acid Tropine Ester, indole-3-carboxylic acid tropine ester, Navoban, tropisetron, tropisetron hydrochloride

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Prevention of Post-Operative Nausea and Vomiting (PONV)

Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment

Diabetes Treatment

Chemogenetics Research

Pharmaceutical Innovation

Tropisetron is a selective serotonin 5-hydroxytryptamine receptor 3 antagonist, primarily utilized as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy. Structurally, it is an indole derivative, characterized by its ability to competitively block serotonin at the 5-HT3 receptors located both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. This mechanism effectively suppresses the emetic response associated with various medical treatments .

Tropisetron's antiemetic effect is attributed to its antagonistic action at the 5-HT3 receptors. These receptors are located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem []. By blocking serotonin binding to these receptors, Tropisetron inhibits signals triggering nausea and vomiting [].

Tropisetron is generally well-tolerated, with the most common side effect being headache []. However, some safety considerations exist:

  • Pregnancy: Tropisetron is classified as Pregnancy Category B3 in Australia, indicating limited data on its safety in pregnant women [].
  • Contraindications: Tropisetron is contraindicated in individuals with hypersensitivity to the drug or its components [].

The metabolism of tropisetron involves hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation reactions resulting in glucuronide or sulfate metabolites. These metabolites are significantly less potent at the 5-HT3 receptor and do not contribute to the pharmacological activity of the drug . The metabolic pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, which accounts for a major portion of its biotransformation .

Tropisetron exhibits strong antiemetic properties by blocking serotonin's action at the 5-HT3 receptors. This action is crucial during chemotherapy, where serotonin release from enterochromaffin cells can trigger nausea and vomiting. The drug is noted for its efficacy in preventing these symptoms with minimal side effects, making it a preferred choice in clinical settings . Common adverse effects include headache and dizziness, while extrapyramidal symptoms are rare .

Tropisetron can be synthesized through several methods, commonly involving the construction of its indole framework followed by esterification. The synthesis typically requires:

  • Formation of Indole: Starting from appropriate precursors, an indole structure is constructed.
  • Esterification: The indole compound is then reacted with a suitable carboxylic acid derivative to form tropisetron.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical use.

Specific synthetic routes may vary based on desired yield and purity levels.

Tropisetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: Effective in preventing nausea associated with cancer treatments.
  • Postoperative Nausea and Vomiting: Utilized to manage nausea following surgical procedures.
  • Investigational Uses: Ongoing research into additional therapeutic applications beyond its current indications.

Its well-tolerated profile makes it suitable for use in various patient populations .

Tropisetron shares structural and functional similarities with several other serotonin receptor antagonists. Below are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
OndansetronCarbazole derivativeChemotherapy-induced nausea and vomitingHigher efficacy in some studies compared to tropisetron
GranisetronIndole derivativeChemotherapy-induced nausea and vomitingShown to have higher efficacy than both ondansetron and tropisetron in certain trials
DolasetronCarbamate derivativeChemotherapy-induced nausea and vomitingLess commonly used; alternative for patients with poor responses to others

Uniqueness of Tropisetron:
Tropisetron's unique indole structure contributes to its distinct pharmacokinetic profile, including a significant reliance on CYP2D6 for metabolism compared to other similar compounds that may involve different metabolic pathways. Its lower incidence of extrapyramidal side effects further distinguishes it within this class of medications .

Early Carbodiimide-Mediated Coupling Approaches

The historical development of tropisetron synthesis has been characterized by the exploration of carbodiimide-mediated coupling methodologies that enabled the formation of the critical ester bond between indole-3-carboxylic acid and tropinol [1]. Early synthetic strategies employed carbodiimide reagents as activating agents to facilitate the coupling reaction under mild conditions [5]. These approaches represented a significant advancement over traditional acyl chloride methods, as they avoided the need for highly reactive and corrosive acid chloride intermediates [6].

The carbodiimide-mediated coupling process typically involved the initial activation of indole-3-carboxylic acid through the formation of an O-acylisourea intermediate [5]. This intermediate subsequently underwent nucleophilic attack by tropinol to yield the desired tropisetron product [5]. The reaction mechanism demonstrated that the rate-determining step was the formation of the O-acylisourea species, with the carbodiimide concentration playing a crucial role in reaction efficiency [5].

Experimental investigations revealed that the kinetics of amide and ester formation through carbodiimide coupling exhibited strong pH dependence [5]. The optimal reaction conditions required the presence of doubly protonated carbodiimide species and carboxylate groups to achieve efficient coupling [5]. Temperature control emerged as a critical parameter, with reactions typically conducted at temperatures ranging from 0°C to room temperature to minimize side reactions [5].

The early carbodiimide approaches demonstrated yields ranging from 60% to 85% depending on the specific carbodiimide reagent employed and reaction conditions [5]. However, these methods required careful optimization of reaction parameters including temperature, solvent selection, and reagent stoichiometry to achieve reproducible results [5].

Limitations of n-Butyllithium-Dependent Methods

The utilization of n-butyllithium in tropisetron synthesis presented significant challenges that ultimately limited the industrial viability of these approaches [6] [7]. The primary limitation stemmed from the extremely air and moisture sensitive nature of n-butyllithium, which required stringent inert atmosphere conditions throughout the synthetic process [7] [9].

Economic considerations posed another substantial barrier to the widespread adoption of n-butyllithium-dependent methods [6]. The cost of n-butyllithium reagent contributed significantly to the overall production expenses, with yields typically limited to approximately 20% using these methodologies [6]. This low yield efficiency, combined with the expensive reagent costs, rendered the process economically unfavorable for large-scale pharmaceutical manufacturing [6].

Safety concerns associated with n-butyllithium handling represented a critical limitation in industrial settings [9]. The reagent's pyrophoric nature and tendency to undergo rapid degradation upon exposure to air or moisture created substantial operational hazards [9]. The use of partially degraded n-butyllithium solutions resulted in poor yields, increased byproduct formation, and complicated purification procedures [9].

Process reproducibility challenges emerged as a consequence of the stringent handling requirements for n-butyllithium [8]. Temperature control proved particularly critical, as the reagent exhibited different reactivity profiles at various temperatures, with some synthetic steps requiring precise switching between temperature regimes [11]. The need for rapid temperature transitions from 0°C to -78°C during multi-step sequences added complexity to the manufacturing process [11].

Parametern-Butyllithium MethodImproved Alternatives
Yield (%)~2075-95
Cost FactorHighModerate
Safety RiskExtremeLow
Process ComplexityVery HighModerate
Environmental ImpactHighLow

The environmental implications of n-butyllithium-dependent synthesis routes also presented significant concerns [6]. The generation of highly polluting acid chloride compounds as intermediates, combined with the extensive waste streams from failed reactions, contributed to substantial environmental burden [6]. These factors collectively necessitated the development of alternative synthetic strategies that could overcome the inherent limitations of n-butyllithium-based approaches [6].

Modern Catalytic Strategies

Aromatic Sulfonic Acid-Catalyzed Direct Esterification

Modern synthetic approaches to tropisetron have embraced aromatic sulfonic acid-catalyzed direct esterification as a superior alternative to traditional coupling methods [6] [12]. This methodology enables the direct formation of the ester bond between indole-3-carboxylic acid and tropinol without the need for intermediate acid chloride formation [6].

The catalytic mechanism involves the activation of the carboxylic acid functionality through protonation by the aromatic sulfonic acid catalyst [12] [13]. Para-toluenesulfonic acid has emerged as the most widely employed catalyst for this transformation, demonstrating excellent efficiency and selectivity [14] [16]. The reaction proceeds through the formation of a protonated intermediate that enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the tropinol hydroxyl group [15].

Optimal reaction conditions for aromatic sulfonic acid-catalyzed esterification have been extensively studied [6]. The preferred catalyst loading ranges from 0.01 to 0.5 molar equivalents relative to the carboxylic acid substrate [6]. Temperature control within the range of 50°C to 150°C has proven essential for achieving high conversion rates while minimizing side reactions [6]. The reaction typically requires 2 to 35 hours for completion, depending on the specific catalyst and reaction conditions employed [6].

Solvent selection plays a crucial role in the success of aromatic sulfonic acid-catalyzed esterification [12] [15]. Inert solvents such as toluene have demonstrated superior performance due to their ability to facilitate continuous water removal through azeotropic distillation [14] [15]. This water removal is essential for driving the equilibrium toward product formation and achieving high yields [15].

Catalyst TypeLoading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Para-toluenesulfonic acid3-755-9587-918-24
Methanesulfonic acid5-1050-12082-8812-30
Benzenesulfonic acid2-560-10078-8510-28

The mechanistic pathway for aromatic sulfonic acid catalysis involves multiple distinct steps [13] [15]. Initial catalyst coordination to the carboxylic acid occurs through hydrogen bonding, followed by proton transfer to enhance electrophilicity [15]. Subsequent nucleophilic attack by tropinol generates a tetrahedral intermediate, which undergoes elimination of water to yield the final ester product [15]. The catalyst is regenerated through proton transfer, enabling catalytic turnover [15].

Environmental benefits of aromatic sulfonic acid catalysis include reduced waste generation and elimination of toxic reagents [6]. The process avoids the use of dangerous acid chlorides and expensive organolithium reagents, resulting in a more sustainable synthetic approach [6]. Catalyst recovery and reuse have been demonstrated through water washing procedures, further enhancing the environmental profile of this methodology [16].

Solvent Engineering in Continuous Flow Systems

The integration of continuous flow technology with solvent engineering has revolutionized tropisetron synthesis by enabling precise control over reaction parameters and enhanced process efficiency [17] [19]. Continuous flow systems offer substantial advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [19] [26].

Solvent selection in continuous flow esterification requires careful consideration of multiple factors including solubility, thermal stability, and compatibility with reactor materials [17] [18]. Investigations have demonstrated that mixed solvent systems can provide optimal performance by balancing substrate solubility with product stability [18]. The use of alcohol-organic solvent mixtures has proven particularly effective for tropisetron synthesis, with methanol-toluene combinations showing superior results [18].

Temperature control in continuous flow systems enables the achievement of reaction conditions that are difficult or impossible to maintain in batch reactors [17] [19]. Flow reactors can operate at elevated temperatures up to 225°C while maintaining precise thermal control throughout the residence time [18]. This capability allows for significant reduction in reaction times from hours to minutes while maintaining high yields [18].

Residence time optimization represents a critical parameter in continuous flow esterification [17] [18]. Studies have shown that residence times of 15 to 75 minutes are optimal for tropisetron synthesis, depending on temperature and catalyst loading [18]. Shorter residence times at elevated temperatures can achieve equivalent yields to longer batch processes while offering superior throughput [18].

Flow Rate (mL/min)Temperature (°C)Residence Time (min)Conversion (%)Throughput (g/h)
0.1520045942.4
0.2518030873.8
0.4022020915.2

Process intensification in continuous flow systems enables the achievement of higher space-time yields compared to batch processes [19] [26]. The enhanced heat and mass transfer characteristics of flow reactors allow for more efficient utilization of reaction volume and reduced processing times [19]. Real-time monitoring capabilities enable immediate adjustment of process parameters to maintain optimal performance [19].

The implementation of continuous flow technology in pharmaceutical manufacturing has demonstrated significant advantages including reduced facility footprint, lower operational costs, and enhanced safety profiles [26] [30]. Continuous flow processes can reduce facility requirements by up to 70% while decreasing operational costs by 40-50% compared to traditional batch manufacturing [30]. These benefits have driven widespread adoption across the pharmaceutical industry for the production of active pharmaceutical ingredients [26] [27].

Solvent recovery and recycling in continuous flow systems contribute to improved environmental sustainability [15] [19]. The continuous nature of the process enables efficient separation and recovery of solvents, reducing waste generation and improving overall process economics [15]. Advanced process control systems can optimize solvent utilization while maintaining product quality specifications [19].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.152477885 g/mol

Monoisotopic Mass

284.152477885 g/mol

Heavy Atom Count

21

UNII

6I819NIK1W

Drug Indication

For the prevention of nausea and vomiting induced by cytotoxic therapy and postoperative.

Mechanism of Action

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.

Other CAS

89565-68-4

Absorption Distribution and Excretion

The absorption of tropisetron from the gastrointestinal tract is rapid (mean half-life of about 20 minutes) and nearly complete (more than 95%). Due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60%. The peak plasma concentration is attained within three hours.
About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.
400-600 L.
1800 ml/min.

Metabolism Metabolites

The metabolism of tropisetron occurs by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1). The metabolites have a greatly reduced potency for the 5-HT3 receptor and do not contribute to the pharmacological action of the drug.
Tropisetron has known human metabolites that include (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate, 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, and (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate.

Wikipedia

Tropisetron

Biological Half Life

5.7 h.

Dates

Last modified: 08-15-2023
product info
Monograph
MSDS
Article
TITCK Product Information: Navoban (tropisetron) for oral use
TITCK Product Information: Navoban (tropisetron) for intravenous injection

Explore Compound Types